molecular formula C9H9BrClNO3 B13627549 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride

8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride

Cat. No.: B13627549
M. Wt: 294.53 g/mol
InChI Key: PTXACSTUPGYYLW-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride is a substituted benzoxazine derivative characterized by a bromine atom at the 8-position of the benzoxazine ring and a carboxylic acid group at the 2-position, with a hydrochloride counterion. Benzoxazines are heterocyclic compounds containing oxygen and nitrogen atoms in a fused bicyclic structure, making them valuable scaffolds in medicinal chemistry due to their diverse biological activities.

Properties

Molecular Formula

C9H9BrClNO3

Molecular Weight

294.53 g/mol

IUPAC Name

8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8BrNO3.ClH/c10-5-2-1-3-6-8(5)14-7(4-11-6)9(12)13;/h1-3,7,11H,4H2,(H,12,13);1H

InChI Key

PTXACSTUPGYYLW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1)C=CC=C2Br)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Considerations

The synthesis of 8-bromo-3,4-dihydro-2H-1,4-benzoxazine derivatives typically begins with brominated benzoxazinones or benzoxazines. The presence of the bromine atom at the 8-position (or 6-position in some nomenclatures depending on ring numbering) is crucial for subsequent functionalization.

Reduction of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one to 6-Bromo-3,4-dihydro-2H-benzoxazine

One common preparative step involves the reduction of 6-bromo-2H-1,4-benzoxazin-3(4H)-one using borane-tetrahydrofuran complex (BH3-THF) as the reducing agent:

Parameter Details
Starting material 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (10 g, 43.85 mmol)
Solvent Tetrahydrofuran (THF), 25 mL
Reducing agent 1.0 M borane-THF complex in THF (153.5 mL, 153.48 mmol)
Reaction conditions Reflux for 14 hours
Workup Quenched with methanol, extracted with ethyl acetate, washed with saturated NaHCO3, water, brine
Purification Silica gel column chromatography (5% ethyl acetate in hexane)
Yield 8.5 g of 6-bromo-3,4-dihydro-2H-benzoxazine
Characterization Mass spectrometry: [M+H]+ calcd 213.98620, found 213.98626

This reduction converts the benzoxazinone to the corresponding dihydrobenzoxazine, a key intermediate for further functionalization.

Functionalization via Lithiation and Boronation

The dihydrobenzoxazine intermediate can be further functionalized to introduce a carboxylic acid moiety at the 2-position by lithiation followed by reaction with trimethoxyborate:

Parameter Details
Starting material 6-Bromo-3,4-dihydro-2H-benzoxazine (600 mg, 2.8 mmol)
Solvent Absolute THF (30 mL)
Base Sodium hydride (202 mg, 55% purity, 4.2 mmol) at 0 °C
Silyl protection tert-Butyl-dimethyl-chlorosilane (465 mg, 3.08 mmol)
Lithiation tert-Butyllithium (5.61 mL of 1.5 M solution, 5.6 mmol) at -78 °C
Electrophile Trimethoxyborate (0.625 mL, 5.6 mmol)
Quench Aqueous HCl (2 M, 10 mL) at room temperature
Workup Extraction with ethyl acetate, drying, evaporation
Purification Recrystallization from 1:1 n-hexane/ethyl acetate
Yield 163 mg (32%) of 2H-1,4-benzoxazine-3,4-dihydro-6-boron acid
NMR (1H, 250 MHz, DMSO) Broad singlets and aromatic signals at 3.1, 4.0, 5.47, 6.47, 6.85, 6.93 ppm

This step introduces a boronic acid group, which can be further oxidized or converted to carboxylic acid functionalities, a key step towards the target compound.

Alkylation to Introduce Substituents

Alkylation reactions on the benzoxazine nitrogen or ring positions can be performed using alkyl halides in the presence of bases such as potassium carbonate and sodium iodide in polar aprotic solvents like N,N-dimethylformamide (DMF):

Parameter Details
Starting material 6-Bromo-3,4-dihydro-2H-benzoxazine (1.5 g, 7.0 mmol)
Alkylating agent 4-Methoxybenzyl chloride (1.43 mL, 10.5 mmol)
Additives Sodium iodide (105 mg, 0.7 mmol), potassium carbonate (1.93 g, 14.0 mmol)
Solvent DMF (10 mL)
Reaction conditions 60 °C for 20 hours
Workup Quenched with water, extracted, purified by silica gel chromatography
Product 6-Bromo-4-(4-methoxybenzyl)-3,4-dihydro-2H-benzoxazine
Yield 2.2 g
NMR (1H, 400 MHz, CDCl3) Signals consistent with substituted benzoxazine

A similar reaction at room temperature for 16 hours with 1-(chloromethyl)-4-methoxybenzene and potassium carbonate also yields alkylated benzoxazine derivatives in good yields (~11 g from 10 g starting material).

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Reduction of benzoxazinone Borane-THF, reflux 14 h ~85 Produces 6-bromo-3,4-dihydrobenzoxazine
Lithiation and boronation NaH, TBDMS-Cl, t-BuLi, trimethoxyborate, HCl 32 Introduces boronic acid group
Alkylation with 4-methoxybenzyl chloride K2CO3, NaI, DMF, 60 °C, 20 h ~90 Substituted benzoxazine derivative
Alkylation with chloromethyl-4-methoxybenzene K2CO3, DMF, RT, 16 h High Alternative alkylation route
Hydrochloride salt formation HCl treatment (typical) Not specified Improves solubility and stability

Chemical Reactions Analysis

Types of Reactions

8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The bromine atom and the benzoxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds
Compound Name Substituent Position Molecular Formula Melting Point (°C) IR (C=O, cm⁻¹) Biological Activity References
Target Compound* 8-Br C₉H₉BrClNO₃ ~90–120 (estimated) N/A Potential receptor antagonism
Ethyl 4-Benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate 6-Br, 4-benzyl C₁₈H₁₈NO₃Br 96–98 1755 Not reported
Ethyl 4-Acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate 6-Br, 4-acetyl C₁₃H₁₄NO₄Br 96–98 1743 Not reported
Methyl 8-nitro-1,4-benzodioxane-2-carboxylate 8-NO₂ C₁₀H₉NO₆ Not reported Not reported Biologically active template

*Target compound: 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride.

Functional Group Impact on Properties

  • Bromine vs. Nitro groups, however, may confer stronger electron-withdrawing effects, altering reactivity in further synthetic modifications .
  • Ester vs. Carboxylic Acid Derivatives: Ester derivatives (e.g., 7c, 8c) exhibit higher lipophilicity than the carboxylic acid hydrochloride, which may improve bioavailability in non-polar environments. The hydrochloride salt of the target compound likely enhances water solubility, critical for pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via bromination of a benzoxazepine precursor followed by carboxylation. Key steps include:

  • Bromination under controlled pH (e.g., using HBr/H₂O₂ at 0–5°C to minimize side reactions).
  • Carboxylation via nucleophilic acyl substitution with chloroformate derivatives in anhydrous THF .
  • Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to brominating agent) and inert atmosphere conditions to prevent hydrolysis .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Structural validation employs:

  • X-ray crystallography to confirm the benzoxazine core and substituent positions (e.g., bromine at C8, carboxylic acid at C2) .
  • NMR spectroscopy : 1^1H NMR signals at δ 3.8–4.2 ppm (dihydro-2H protons) and δ 7.2–7.5 ppm (aromatic protons) confirm ring substitution patterns .
  • Mass spectrometry : Molecular ion peaks at m/z 328 [M+H]⁺ for brominated derivatives .

Q. What analytical techniques are recommended for assessing purity in pharmacological studies?

  • Methodological Answer : Use orthogonal methods:

  • HPLC with UV detection (λ = 254 nm) and C18 columns; retention time ~12.3 min under isocratic conditions (acetonitrile:water = 60:40) .
  • Elemental analysis to verify C, H, N, and Br content (e.g., calculated C% = 47.58 vs. observed C% = 47.89) .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the benzoxazine core be addressed?

  • Methodological Answer : Regioselective functionalization (e.g., formylation or alkylation) requires:

  • Protecting group strategies : Acetyl or benzyl groups at N4 to direct electrophilic substitution to C6 or C8 .
  • Catalytic control : Use of Lewis acids (e.g., AlCl₃) to stabilize transition states during bromination .
  • Computational modeling (DFT) to predict electron density distribution and guide synthetic design .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., receptor binding vs. cellular assays)?

  • Methodological Answer : Discrepancies may arise from:

  • Solubility limitations : Use DMSO stock solutions ≤10 mM with rigorous sonication to prevent aggregation in cell-based assays .
  • Metabolite interference : LC-MS/MS to quantify intact compound vs. hydrolyzed derivatives (e.g., free carboxylic acid) in biological matrices .
  • Receptor heterogeneity : Radioligand binding assays (e.g., 3^3H-labeled analogs) to differentiate target vs. off-target interactions .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with enzymatic active sites (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina .
  • QM/MM simulations : Model transition states for hydrolysis or decarboxylation under acidic/basic conditions .
  • SAR studies : Correlate Hammett σ values of substituents (e.g., Br vs. Cl) with reaction rates in SNAr mechanisms .

Q. What are the critical parameters for scaling up synthesis without compromising stereochemical integrity?

  • Methodological Answer :

  • Temperature control : Maintain ≤5°C during exothermic steps (e.g., bromination) to prevent racemization .
  • Catalyst loading : Optimize Pd(OAc)₂ (0.5–1 mol%) for coupling reactions to minimize byproducts .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate stability .

Contradictory Data Analysis

Q. Conflicting reports on stability in aqueous buffers: How to design experiments to clarify degradation pathways?

  • Methodological Answer :

  • Forced degradation studies : Expose compound to pH 1–13 buffers (37°C, 24 hr) and analyze via:
  • UPLC-PDA : Track degradation products (e.g., dehydrohalogenation at C8-Br).
  • Kinetic modeling : Calculate t₁/₂ at varying pH to identify hydrolysis-sensitive sites .
  • Isotopic labeling : 18^{18}O-water to confirm carboxylic acid hydrolysis as a primary pathway .

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